Chalcone

Description

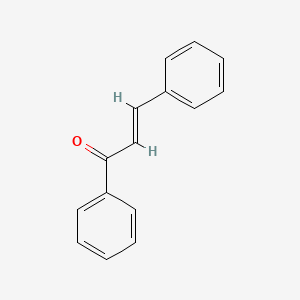

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-12H/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFBYFPFKXHELB-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20873536 | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS], Solid | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

346.50 °C. @ 760.00 mm Hg | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000107 [mmHg] | |

| Record name | Chalcone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20420 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

614-47-1, 94-41-7 | |

| Record name | trans-Chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=614-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000614471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 614-47-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chalcone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propen-1-one, 1,3-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Chalcone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20873536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S5A2Q39HX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.5 °C | |

| Record name | Chalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003066 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Genesis of Nature's Golden Scaffolds: An In-depth Technical Guide to the Origins of Chalcone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones, belonging to the flavonoid family of secondary metabolites, are ubiquitously found throughout the plant kingdom.[1][2][3] These open-chain flavonoids are bioprecursors to a vast array of other flavonoids and isoflavonoids, playing a crucial role in the plant's defense mechanisms and pigmentation.[1][4] Characterized by a distinctive 1,3-diaryl-2-propen-1-one backbone, chalcones exhibit a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making them a focal point of interest in drug discovery and development.[5][6] This technical guide provides a comprehensive overview of the natural origins of chalcone compounds, detailing their biosynthesis, distribution in the plant kingdom with quantitative data, and the experimental protocols used for their study.

The Phenylpropanoid Pathway: The Biosynthetic Origin of Chalcones

The journey of chalcone synthesis in plants begins with the phenylpropanoid pathway, a central metabolic route that converts the amino acid L-phenylalanine into a variety of phenolic compounds.[7][8] This pathway is the primary source of the C6-C3 backbone that forms the core structure of chalcones.

The key enzymatic step in chalcone biosynthesis is catalyzed by chalcone synthase (CHS) , a type III polyketide synthase.[4][9] CHS orchestrates the condensation of one molecule of p-coumaroyl-CoA (derived from the phenylpropanoid pathway) with three molecules of malonyl-CoA to form the archetypal chalcone, naringenin chalcone.[4][10][11] This reaction represents the first committed step in flavonoid biosynthesis.[4][7]

Following its synthesis, naringenin chalcone can be acted upon by chalcone isomerase (CHI) , which catalyzes its intramolecular cyclization to the corresponding flavanone, naringenin.[12][13][14] This flavanone then serves as a precursor for the synthesis of a wide variety of other flavonoids.

Natural Abundance and Distribution of Chalcones

Chalcones are widely distributed in the plant kingdom, with significant concentrations found in fruits, vegetables, spices, and medicinal plants.[2][3][15] The concentration and specific types of chalcones can vary significantly between plant species, cultivars, and even different parts of the same plant. The following tables summarize quantitative data for prominent chalcones in various natural sources.

Table 1: Concentration of Naringenin Chalcone in Tomatoes (Solanum lycopersicum)

| Tomato Cultivar/Part | Concentration (mg/kg Fresh Weight) | Analytical Method | Reference(s) |

| Cherry Tomatoes (whole) | 17.3 - 182 | UHPLC-QTOF-MS | [16][17] |

| Tomato Skin | High concentration, specific value varies | HPLC | [18][19] |

Note: Naringenin chalcone levels can decrease significantly during post-harvest ripening and processing.[7]

Table 2: Concentration of Phloretin and its Glycoside Phloridzin in Apples (Malus domestica)

| Apple Cultivar/Part | Phloretin (µg/g Fresh Weight) | Phloridzin (µg/g Fresh Weight) | Analytical Method | Reference(s) |

| Quinte (Peel) | 0.96 ± 0.05 | 16.4 ± 0.8 | HPLC-DAD-MS/MS | [20] |

| Quinte (Flesh) | 0.6 ± 0.03 | 6.6 ± 0.3 | HPLC-DAD-MS/MS | [20] |

| Red Delicious (Peel) | - | - | HPLC | [21] |

| Northern Spy (Peel) | - | - | HPLC | [21] |

| Various Cultivars (Leaves) | - | 64.89 - 106.01 (mg/g Dry Weight) | HPLC-DAD | [22] |

| Various Cultivars (Bark) | - | 70.81 - 113.18 (mg/g Dry Weight) | HPLC-DAD | [22] |

| Various Cultivars (Buds) | - | 100.68 - 139.61 (mg/g Dry Weight) | HPLC-DAD | [22] |

Note: Dihydrochalcones like phloretin and phloridzin are primarily located in the apple peel.[23][24]

Table 3: Concentration of Xanthohumol in Hops (Humulus lupulus) and Beer

| Sample Type | Concentration | Analytical Method | Reference(s) |

| Hop Flowers | 0.106 - 12.7 mg/g | HPLC-DAD | [9][13] |

| Hop Products (Pellets) | Varies | HPTLC | [1] |

| Beer | 0.028 - 0.062 mg/L | HPLC-DAD | [9][13] |

Table 4: Concentration of Isoliquiritigenin in Licorice (Glycyrrhiza species)

| Licorice Species/Part | Concentration | Analytical Method | Reference(s) |

| Glycyrrhiza uralensis (Roots) | ~0.045% (raw material) | HPLC | [25] |

| Glycyrrhiza glabra (Roots) | Varies | - | [26] |

| Licorice Dietary Supplements | Varies | UHPLC-MS/MS | [27] |

Note: The concentration of isoliquiritigenin in licorice is relatively low, but it can be increased through the conversion of other flavonoids present in the plant material.[25]

Experimental Protocols

Extraction and Purification of Chalcones from Plant Material

This protocol provides a general methodology for the solvent extraction and subsequent purification of chalcones.

a. Solvent Extraction:

-

Sample Preparation: Air-dry and finely powder the plant material (e.g., leaves, roots, or peels).

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) at room temperature for 24-48 hours with occasional shaking.[2] The choice of solvent depends on the polarity of the target chalcones.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Liquid-Liquid Partitioning (Optional): For further purification, the crude extract can be dissolved in a water-methanol mixture and partitioned successively with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

b. Purification by Column Chromatography: [3][12]

-

Stationary Phase: Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent (e.g., petroleum ether) to create a slurry.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried, sample-adsorbed silica gel onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., petroleum ether) and gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate, benzene) in a stepwise or gradient manner.

-

Fraction Collection: Collect the eluting solvent in fractions.

-

Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired chalcone(s).

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain the purified chalcone.

Chalcone Synthase (CHS) Enzyme Activity Assay[8][10][28]

This spectrophotometric assay measures the activity of CHS by detecting the formation of naringenin chalcone.

-

Enzyme Extraction:

-

Homogenize fresh plant tissue (e.g., strawberry fruit) in an ice-cold extraction buffer (e.g., 0.1 M borate buffer, pH 8.8, containing polyvinylpyrrolidone and 2-mercaptoethanol).[8]

-

Centrifuge the homogenate at 4°C to pellet cellular debris.

-

Use the supernatant containing the crude enzyme extract for the assay.

-

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Potassium phosphate buffer (100 mM, pH 7.0)

-

p-coumaroyl-CoA (starter substrate, e.g., 50 µM)

-

Malonyl-CoA (extender substrate, e.g., 100 µM)

-

Purified or crude enzyme extract (e.g., 20 µg of protein)

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme extract to the reaction mixture. Incubate at 30°C for a defined period (e.g., 50 minutes).

-

Detection: Stop the reaction (e.g., by adding acidified methanol). Naringenin chalcone has a characteristic absorbance maximum around 370-390 nm. Measure the absorbance of the reaction mixture at this wavelength using a spectrophotometer.

-

Quantification: Calculate the amount of naringenin chalcone produced using a standard curve generated with authentic naringenin chalcone. Enzyme activity can be expressed as the amount of product formed per unit time per milligram of protein.

In Vitro Anti-inflammatory Activity Assay: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages[5][15][29]

This cell-based assay determines the ability of chalcones to inhibit the production of the pro-inflammatory mediator nitric oxide.

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of the test chalcone (dissolved in a suitable solvent like DMSO) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory agent).

-

Stimulation: Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.

-

Nitrite Measurement (Griess Assay):

-

After incubation, collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Measure the absorbance at 540 nm using a microplate reader. The absorbance is proportional to the nitrite concentration, a stable product of NO.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of sodium nitrite.

-

Calculate the nitrite concentration in the samples from the standard curve.

-

Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-stimulated control.

-

Visualizations

Caption: Biosynthetic pathway of chalcones from L-phenylalanine.

Caption: Experimental workflow for bioactivity-guided isolation of chalcones.

References

- 1. akjournals.com [akjournals.com]

- 2. Exploring natural chalcones: innovative extraction techniques, bioactivities, and health potential - Sustainable Food Technology (RSC Publishing) DOI:10.1039/D4FB00126E [pubs.rsc.org]

- 3. jetir.org [jetir.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceopen.com [scienceopen.com]

- 9. Determination of Xanthohumol in Hops, Food Supplements and Beers by HPLC [mdpi.com]

- 10. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. article.imrpress.com [article.imrpress.com]

- 17. researchgate.net [researchgate.net]

- 18. Anti-allergic activity of naringenin chalcone from a tomato skin extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Role of Apple Phytochemicals, Phloretin and Phloridzin, in Modulating Processes Related to Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. mdpi.com [mdpi.com]

- 24. Electroactive Phenolic Contributors and Antioxidant Capacity of Flesh and Peel of 11 Apple Cultivars Measured by Cyclic Voltammetry and HPLC–DAD–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ovid.com [ovid.com]

- 26. Isoliquiritigenin, a flavonoid from licorice, plays a dual role in regulating gastrointestinal motility in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification and Chemical Standardization of Licorice Raw Materials and Dietary Supplements Using UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Heart of Flavonoid Synthesis: A Technical Guide to Chalcone Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

Chalcones represent a critical branching point in the intricate metabolic network of plants, serving as the central precursors for the vast and diverse class of flavonoid compounds. Understanding the biosynthesis of these α,β-unsaturated ketones is paramount for researchers in fields ranging from plant biology and natural product chemistry to drug discovery and development, given the broad spectrum of pharmacological activities exhibited by chalcone derivatives. This in-depth technical guide provides a comprehensive overview of the core principles of chalcone biosynthesis, with a focus on quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The Core Pathway: From Phenylalanine to Naringenin Chalcone

The biosynthesis of chalcones is initiated from the general phenylpropanoid pathway, which converts the amino acid L-phenylalanine into p-coumaroyl-CoA. This activated cinnamic acid derivative serves as the starter molecule for the first committed step in flavonoid biosynthesis, a reaction catalyzed by the pivotal enzyme, chalcone synthase (CHS).

Chalcone synthase, a type III polyketide synthase, orchestrates a series of decarboxylation and condensation reactions.[1] It utilizes one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA to assemble a linear tetraketide intermediate.[2] This intermediate then undergoes an intramolecular Claisen condensation to cyclize and form the characteristic C6-C3-C6 backbone of naringenin chalcone.[2] This foundational chalcone is subsequently acted upon by chalcone isomerase (CHI) to form naringenin, a key flavanone that serves as the entry point for the biosynthesis of various other flavonoid classes, including flavones, flavonols, and anthocyanins.

The overall reaction catalyzed by chalcone synthase is as follows:

p-Coumaroyl-CoA + 3 Malonyl-CoA → Naringenin Chalcone + 4 CoASH + 3 CO₂

Caption: The core biosynthetic pathway of chalcones in plants.

Quantitative Data on Chalcone Synthase

The efficiency and substrate preference of chalcone synthase are critical determinants of the flux through the flavonoid pathway. The following tables summarize key quantitative data for CHS from various plant species.

Table 1: Kinetic Parameters of Chalcone Synthase from Medicago sativa [3]

| Substrate | K_m (µM) | k_cat (min⁻¹) |

| p-Coumaroyl-CoA | 6.1 ± 1.3 | 5.14 ± 0.30 |

| Malonyl-CoA | 4.7 ± 1.1 | 4.58 ± 0.24 |

| Feruloyl-CoA | 5.2 ± 0.9 | 1.04 ± 0.17 |

Table 2: Substrate Specificity of Chalcone Synthase

| Plant Species | Alternative Substrates Accepted | Reference |

| Petroselinum hortense (Parsley) | Butyryl-CoA, Hexanoyl-CoA, Benzoyl-CoA | Schuez et al., 1983 |

| Medicago sativa (Alfalfa) | Feruloyl-CoA, Caffeoyl-CoA, Sinapoyl-CoA | [3] |

| Scutellaria baicalensis | Benzoyl-CoA, Phenylacetyl-CoA, Isovaleryl-CoA, Isobutyryl-CoA | [4] |

| Freesia hybrida | Cinnamoyl-CoA, Dihydro-p-coumaroyl-CoA | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of chalcone biosynthesis.

Expression and Purification of Recombinant Chalcone Synthase (His-tag)

This protocol describes the expression of His-tagged CHS in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Expression: a. Transform E. coli BL21(DE3) cells with a pET expression vector containing the CHS gene fused to a polyhistidine tag. b. Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8. c. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. d. Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance the solubility of the recombinant protein. e. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Lysis: a. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). b. Lyse the cells by sonication on ice or by using a French press. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher concentration of imidazole, e.g., 20-40 mM) to remove non-specifically bound proteins. d. Elute the His-tagged CHS from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). e. Collect the fractions and analyze them by SDS-PAGE to assess purity. f. Pool the fractions containing the purified CHS and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).

Caption: A typical workflow for the purification of His-tagged recombinant chalcone synthase.

Chalcone Synthase Enzyme Assay (Spectrophotometric)

This assay measures the formation of naringenin chalcone by monitoring the increase in absorbance at approximately 370 nm.

1. Reaction Mixture: a. Prepare a reaction mixture containing:

- 100 mM potassium phosphate buffer (pH 7.5)

- 1 mM DTT

- 50 µM p-coumaroyl-CoA

- 150 µM malonyl-CoA

- Purified CHS enzyme (e.g., 1-5 µg) b. The final reaction volume is typically 200 µL.

2. Assay Procedure: a. Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 5 minutes. b. Initiate the reaction by adding malonyl-CoA. c. Immediately monitor the increase in absorbance at 370 nm for 5-10 minutes using a spectrophotometer. d. The initial linear rate of the reaction is used to calculate the enzyme activity.

3. Calculation of Activity:

-

Enzyme activity can be calculated using the Beer-Lambert law (A = εbc), where A is the change in absorbance, ε is the molar extinction coefficient of naringenin chalcone (approximately 29,000 M⁻¹cm⁻¹ at 370 nm), b is the path length of the cuvette, and c is the change in concentration of the product.

Analysis of Chalcones in Plant Tissues by HPLC

This protocol outlines the extraction and quantification of chalcones from plant material using High-Performance Liquid Chromatography (HPLC).

1. Extraction: a. Freeze-dry the plant tissue and grind it into a fine powder. b. Extract a known weight of the powdered tissue (e.g., 100 mg) with a suitable solvent, such as 80% methanol, by sonication or vortexing. c. Centrifuge the extract at 10,000 x g for 10 minutes. d. Collect the supernatant and filter it through a 0.22 µm syringe filter before HPLC analysis.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of two solvents is typically used:

- Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile with 0.1% formic acid c. Gradient Program:

- 0-5 min: 10% B

- 5-25 min: 10-50% B

- 25-30 min: 50-90% B

- 30-35 min: 90% B

- 35-40 min: 10% B (re-equilibration) d. Flow Rate: 1.0 mL/min. e. Detection: UV detector at a wavelength of 370 nm. f. Injection Volume: 10-20 µL.

3. Quantification: a. Prepare a calibration curve using a standard of the chalcone of interest (e.g., naringenin chalcone). b. Quantify the amount of chalcone in the plant extract by comparing the peak area to the calibration curve.

Conclusion

The biosynthesis of chalcones, orchestrated by the key enzyme chalcone synthase, is a fundamental process in plant secondary metabolism. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for advancing our knowledge of plant biology and for the effective exploitation of flavonoids in drug development and other applications. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the intricacies of chalcone biosynthesis and to harness the potential of these remarkable natural products.

References

- 1. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 2. webpages.charlotte.edu [webpages.charlotte.edu]

- 3. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Chemical Structure and Properties of Chalcone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcone, a prominent member of the flavonoid family, represents a unique class of organic compounds characterized by an open-chain structure, distinguishing it from the more common heterocyclic flavonoids.[1] This scaffold, chemically known as 1,3-diaryl-2-propen-1-one, consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[2][3] The inherent reactivity of this enone moiety, coupled with the diverse substitution patterns possible on the aromatic rings, endows chalcones with a broad spectrum of biological activities, making them a subject of intense research in medicinal chemistry and drug development.[4][5] This technical guide provides a comprehensive overview of the basic chemical structure, physicochemical properties, and key biological signaling pathways modulated by chalcones.

Core Chemical Structure

The fundamental structure of chalcone features two aromatic rings, designated as ring A (attached to the carbonyl group) and ring B, connected by a three-carbon α,β-unsaturated carbonyl bridge.[6] The parent compound, (E)-1,3-diphenylprop-2-en-1-one, serves as the foundational scaffold from which a vast array of natural and synthetic derivatives are derived.

Figure 1. Basic chemical structure of chalcone.

Key Structural Features:

-

IUPAC Name: (E)-1,3-diphenylprop-2-en-1-one[7]

-

Molecular Formula: C₁₅H₁₂O[7]

-

Stereochemistry: Chalcones can exist as cis (Z) and trans (E) isomers, with the trans isomer being the more thermodynamically stable and common form.[6]

-

Conformation: The α,β-unsaturated carbonyl system imparts a planar conformation to the molecule, which is crucial for its biological activity.

Physicochemical Properties

The physicochemical properties of chalcones can be significantly influenced by the nature and position of substituents on the aromatic rings. However, the parent chalcone provides a baseline for understanding these characteristics.

| Property | Value | Reference(s) |

| Molecular Weight | 208.26 g/mol | [2][8] |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 55-57 °C | [2] |

| Boiling Point | 345-348 °C | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, acetone, and DMSO. | [9] |

| UV-Vis (λmax) | Band I: ~340-390 nm, Band II: ~220-270 nm | [7] |

| Infrared (IR) ν (cm⁻¹) | ~1650-1685 (C=O stretch), ~1570-1610 (C=C stretch), ~3010-3080 (aromatic C-H stretch) | [7][8] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.4-8.1 (aromatic-H), ~7.5 (d, H-α), ~7.8 (d, H-β) | [10] |

| ¹³C NMR (CDCl₃, δ ppm) | ~190 (C=O), ~121-145 (aromatic and vinylic carbons) | [10] |

Chemical Properties and Reactivity

The chemical reactivity of chalcones is largely dictated by the α,β-unsaturated carbonyl system, which acts as a Michael acceptor. This electrophilic nature allows chalcones to react with various nucleophiles, a key feature in their biological mechanism of action.

Key Reactions:

-

Michael Addition: The β-carbon of the enone system is susceptible to nucleophilic attack. This reaction is fundamental to the interaction of chalcones with biological macromolecules, particularly with the thiol groups of cysteine residues in proteins.

-

Cyclization Reactions: Chalcones are important precursors in the biosynthesis of flavonoids and other heterocyclic compounds. For instance, intramolecular cyclization of 2'-hydroxychalcones leads to the formation of flavanones.

-

Reduction: The double bond and the carbonyl group can be selectively reduced to yield dihydrochalcones and other derivatives.

-

Epoxidation: The electron-rich double bond can undergo epoxidation, leading to the formation of chalcone epoxides, which also exhibit biological activities.

Experimental Protocols

Synthesis of trans-Chalcone via Claisen-Schmidt Condensation

This protocol describes a standard laboratory procedure for the synthesis of the parent trans-chalcone.

Materials:

-

Benzaldehyde

-

Acetophenone

-

Ethanol (95%)

-

Sodium hydroxide (NaOH) pellets

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Standard laboratory glassware (round-bottom flask, condenser, beaker, Büchner funnel, etc.)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle or water bath

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.5 g, 62.5 mmol) in distilled water (25 mL) and then add ethanol (20 mL).

-

Cool the solution to room temperature and then add acetophenone (5.8 mL, 50 mmol) with stirring.

-

To this mixture, add benzaldehyde (5.1 mL, 50 mmol) dropwise with continuous stirring.

-

Maintain the reaction mixture at room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, pour the reaction mixture into a beaker containing crushed ice (200 g) and acidify with concentrated HCl until the solution is acidic to litmus paper.

-

A yellow precipitate of chalcone will form. Filter the crude product using a Büchner funnel and wash with cold water until the washings are neutral.

-

Purification: Recrystallize the crude chalcone from hot ethanol (95%). Dissolve the solid in a minimum amount of hot ethanol, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Filter the purified crystals, wash with a small amount of cold ethanol, and dry them in a desiccator.

Characterization of trans-Chalcone

1. Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 v/v).

-

Visualization: UV light at 254 nm.

-

Procedure: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate). Spot the solutions on a TLC plate and develop the chromatogram. The purified product should show a single spot with a specific Rf value.

2. Melting Point Determination:

-

Determine the melting point of the purified crystals using a melting point apparatus. The literature value for trans-chalcone is 55-57 °C.[2] A sharp melting point range indicates high purity.

3. UV-Visible Spectroscopy:

-

Solvent: Ethanol or methanol.

-

Procedure: Prepare a dilute solution of the purified chalcone in the chosen solvent. Record the UV-Vis spectrum from 200 to 500 nm. Identify the wavelengths of maximum absorbance (λmax).

4. Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the purified chalcone or record the spectrum as a thin film from a solution.

-

Procedure: Record the IR spectrum and identify the characteristic absorption bands for the C=O stretch, C=C stretch, and aromatic C-H stretches.

5. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Dissolve 5-10 mg of the purified chalcone in the deuterated solvent. Record the ¹H and ¹³C NMR spectra.

-

¹H NMR Analysis: Identify the signals corresponding to the aromatic protons and the vinylic protons (H-α and H-β). The coupling constant (J) between H-α and H-β (typically 15-16 Hz) confirms the trans configuration.

-

¹³C NMR Analysis: Identify the signal for the carbonyl carbon and the carbons of the aromatic rings and the double bond.

Signaling Pathways Modulated by Chalcones

Chalcones exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. Their ability to act as Michael acceptors allows them to covalently bind to cysteine residues in key regulatory proteins, thereby altering their function.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a critical regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. Chalcones, acting as electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that prevents Nrf2 degradation. This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[1][5][11]

Figure 2. Chalcone-mediated activation of the Keap1-Nrf2 pathway.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and immune responses. Chalcones can inhibit this pathway at multiple levels. They can prevent the degradation of IκB, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm. Some chalcones can also directly inhibit the DNA binding activity of NF-κB in the nucleus.[9][12]

Figure 3. Inhibition of the NF-κB signaling pathway by chalcones.

PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell survival, proliferation, and differentiation. Aberrant activation of these pathways is common in cancer. Several chalcone derivatives have been shown to inhibit these pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[13]

Figure 4. Modulation of PI3K/Akt and MAPK pathways by chalcones.

Conclusion

The chalcone scaffold represents a privileged structure in medicinal chemistry, offering a versatile platform for the design and synthesis of novel therapeutic agents. Its straightforward chemistry, coupled with the profound biological effects mediated through the modulation of key signaling pathways, ensures that chalcones will remain a focal point of research in drug discovery and development for the foreseeable future. This guide provides a foundational understanding of the core chemical and physical properties of chalcones, essential for any researcher or scientist working with this important class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. scispace.com [scispace.com]

- 4. 1 H and 13 C NMR spectra of 4,4'-substituted chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scialert.net [scialert.net]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jetir.org [jetir.org]

- 8. rsc.org [rsc.org]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Quest for Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of Plant-Derived Chalcone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies involved in the discovery and isolation of novel chalcone derivatives from botanical sources. Chalcones, a class of polyphenolic compounds belonging to the flavonoid family, have garnered significant scientific interest due to their broad spectrum of pharmacological activities. This document outlines the essential experimental protocols, from extraction to characterization, and presents quantitative data on the bioactivity of selected chalcones. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of the processes involved in this exciting field of natural product drug discovery.

Introduction to Plant-Derived Chalcones

Chalcones are open-chain flavonoids characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. They are widely distributed in the plant kingdom and serve as precursors for the biosynthesis of other flavonoids.[1] The structural diversity of naturally occurring chalcones, arising from different substitution patterns on the aromatic rings, contributes to their wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antioxidant effects.[2][3][4] This guide focuses on the systematic approach to unlock the therapeutic potential of these compounds.

Experimental Protocols

A successful workflow for the discovery and isolation of novel chalcone derivatives involves a series of well-defined experimental stages. The following sections provide detailed methodologies for each critical step.

Extraction of Chalcones from Plant Material

The initial step involves the extraction of crude secondary metabolites from the plant source. The choice of extraction method and solvent is crucial for maximizing the yield of chalcones.

Protocol: Solvent Extraction

-

Plant Material Preparation: The selected plant part (e.g., leaves, roots, bark) is air-dried or freeze-dried to remove moisture and then ground into a fine powder to increase the surface area for solvent penetration.

-

Maceration: The powdered plant material is soaked in a suitable solvent (e.g., methanol, ethanol, ethyl acetate, or a mixture thereof) in a sealed container at room temperature for a period of 24-72 hours with occasional agitation.[5] The ratio of plant material to solvent is typically 1:10 (w/v).

-

Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used. The powdered plant material is placed in a thimble and continuously extracted with a recycling solvent. This method is generally more efficient than maceration but may not be suitable for thermolabile compounds.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to obtain the crude extract.

Isolation and Purification of Chalcone Derivatives

The crude extract is a complex mixture of various phytochemicals. Chromatographic techniques are employed to isolate and purify the chalcone derivatives of interest.

Protocol: Column Chromatography

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of chalcones.[6]

-

Column Packing: The silica gel is made into a slurry with a non-polar solvent (e.g., hexane or petroleum ether) and carefully packed into a glass column.

-

Sample Loading: The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a solvent system of increasing polarity (gradient elution).[6] A common solvent system is a gradient of hexane and ethyl acetate. Fractions are collected sequentially.

-

Monitoring: The separation process is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the desired compounds. Fractions with similar TLC profiles are pooled together.

Protocol: High-Performance Liquid Chromatography (HPLC) for Final Purification

For final purification, Reversed-Phase HPLC (RP-HPLC) is the method of choice.

-

Column: A C18 column is typically used for the separation of chalcones.[7]

-

Mobile Phase: A gradient of an aqueous solvent (often with 0.1% formic acid or phosphoric acid to improve peak shape) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[7][8]

-

Detection: A UV-Vis detector is used for monitoring the elution of compounds, as chalcones exhibit strong absorbance in the UV region.[5]

-

Fraction Collection: The peaks corresponding to the purified chalcones are collected for further analysis.

Structural Elucidation

The precise chemical structure of the isolated novel chalcone is determined using a combination of spectroscopic techniques.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are crucial for elucidating the carbon-hydrogen framework and the connectivity of atoms within the molecule.[9][10]

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI-MS) provide information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.[2]

Bioactivity Screening

The purified chalcone derivatives are then screened for their biological activities using various in vitro assays.

Protocol: Anticancer Activity - MTT Cytotoxicity Assay

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) are cultured in appropriate media.[3]

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the isolated chalcone for 24-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to metabolize MTT into formazan crystals.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated to determine the potency of the compound.[11]

Protocol: Antibacterial Activity - Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.

-

Microdilution Method: Serial dilutions of the chalcone are prepared in a 96-well microtiter plate containing bacterial growth medium.[12][13]

-

Inoculation: Each well is inoculated with a standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the chalcone that inhibits visible bacterial growth.[13]

Protocol: Anti-inflammatory Activity - Protein Denaturation Assay

-

Reaction Mixture: A reaction mixture containing the chalcone derivative, bovine serum albumin (BSA), and phosphate buffer saline is prepared.

-

Incubation: The mixture is incubated at 37°C followed by heating to induce protein denaturation.

-

Turbidity Measurement: The turbidity of the solution is measured spectrophotometrically. The ability of the chalcone to inhibit protein denaturation is an indicator of its anti-inflammatory activity.

Quantitative Data Presentation

The following tables summarize the biological activities of some recently discovered or notable plant-derived and synthetic chalcone derivatives.

Table 1: Anticancer Activity of Selected Chalcone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Licochalcone A | A549 (Lung) | 40 (suppresses growth by 45-80%) | [2] |

| Panduratin A | MCF-7 (Breast) | 15 (at 24h), 11.5 (at 48h) | [2] |

| Panduratin A | HT-29 (Colon) | 9 µg/mL (complete inhibition) | [2] |

| Vanillin-based chalcone | HCT-116 (Colon) | 6.85 ± 0.71 µg/mL | [14] |

| Diaryl ether chalcone | MCF-7 (Breast) | 3.44 ± 0.19 | [14] |

| Diaryl ether chalcone | HepG2 (Liver) | 4.64 ± 0.23 | [14] |

| Diaryl ether chalcone | HCT-116 (Colon) | 6.31 ± 0.27 | [14] |

| Sulfonamide chalcone derivative 5 | AGS (Gastric) | < 1.0 µg/mL | [3] |

| Sulfonamide chalcone derivative 7 | HL-60 (Leukemia) | < 1.57 µg/mL | [3] |

Table 2: Antibacterial Activity of Selected Chalcone Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| O-OH Chalcone | MRSA | 25-50 | [15] |

| M-OH Chalcone | MRSA | 98.7 ± 43.3 | [15] |

| P-OH Chalcone | MRSA | 108.7 ± 29.6 | [15] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Bacillus subtilis | 62.5 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Staphylococcus aureus | 125 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Escherichia coli | 250 | [13] |

| (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Pseudomonas aeruginosa | 125 | [13] |

Visualization of Workflows and Signaling Pathways

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways modulated by chalcone derivatives.

Experimental Workflows

Caption: Workflow for the discovery and isolation of novel chalcone derivatives.

Signaling Pathways

Chalcone-Mediated Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival, and its inhibition is a common mechanism of action for anti-inflammatory and anticancer chalcones.[6][10][16]

Caption: Chalcones inhibit the NF-κB pathway by targeting IKK and p65.

Chalcone-Induced Apoptosis

Many chalcones exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the modulation of the Bcl-2 family of proteins and the activation of caspases.[17]

Caption: Chalcones induce apoptosis via the mitochondrial pathway.

Chalcone-Mediated Cell Cycle Arrest

Chalcones can also inhibit cancer cell proliferation by arresting the cell cycle at specific phases, often the G2/M phase.[18][19][20][21]

Caption: Chalcones can induce G2/M cell cycle arrest in cancer cells.

Conclusion

The discovery and isolation of novel chalcone derivatives from plants represent a promising avenue for the development of new therapeutic agents. The methodologies outlined in this guide provide a robust framework for researchers to systematically explore the vast chemical diversity of the plant kingdom. The potent and varied biological activities of chalcones, coupled with their amenability to structural modification, underscore their potential as lead compounds in drug discovery programs targeting a wide range of diseases. Further research into the mechanisms of action and in vivo efficacy of these compounds is warranted to translate their therapeutic promise into clinical applications.

References

- 1. Chalcone synthesis, properties and medicinal applications: a review | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 5. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. HPLC of flavanones and chalcones in different species and clones of Salix - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpcat.com [ijpcat.com]

- 10. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. gsconlinepress.com [gsconlinepress.com]

- 14. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies [mdpi.com]

- 15. Antibacterial activity of three newly-synthesized chalcones & synergism with antibiotics against clinical isolates of methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

The Diverse World of Natural Chalcones: A Technical Guide for Researchers

An In-depth Exploration of the Structural Diversity, Biological Activities, and Key Signaling Pathways of Natural Chalcones for Drug Discovery and Development.

Natural chalcones, characterized by their distinctive 1,3-diaryl-2-propen-1-one backbone, represent a prominent class of flavonoids widely distributed in the plant kingdom. Their remarkable structural diversity, arising from a wide array of substitution patterns on their two aromatic rings, has garnered significant attention in the scientific community. This diversity is the foundation for their broad spectrum of biological activities, making them promising candidates for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural variations of natural chalcones, summarizes their biological activities with quantitative data, details key experimental protocols for their evaluation, and visualizes the crucial signaling pathways they modulate.

Structural Diversity of Natural Chalcones

The basic chalcone scaffold consists of two aromatic rings (Ring A and Ring B) connected by a three-carbon α,β-unsaturated carbonyl system. The extensive structural diversity of natural chalcones stems from the varied number, position, and nature of substituents on these rings.[1]

Common Substituents and Modifications:

-

Hydroxylation and Methoxylation: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups is a common feature, significantly influencing the antioxidant and biological properties of the chalcones.[2]

-

Prenylation and Geranylation: The addition of prenyl or geranyl groups, which are lipophilic chains, can enhance the antimicrobial and anticancer activities of chalcones.[3]

-

Methylation: Methyl groups (-CH3) can also be found on the aromatic rings, affecting the molecule's polarity and biological function.

-

Other Modifications: More complex variations include the formation of pyran or furan rings through condensation, the presence of methylenedioxy groups, and the dimerization of chalcone units to form bichalcones. Dihydrochalcones, which lack the α,β-double bond, represent another class of related natural products.[1]

This wide array of structural modifications gives rise to a vast number of natural chalcones with distinct physicochemical properties and biological activities.

Quantitative Biological Activity of Natural Chalcones

The structural diversity of chalcones is directly linked to their varied biological effects. The following tables summarize the quantitative data (IC50 and MIC values) for the anticancer, anti-inflammatory, and antimicrobial activities of representative natural chalcones.

Table 1: Anticancer Activity of Natural Chalcones

| Compound | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Xanthohumol | Prenylated, hydroxylated, methoxylated | MDA-MB-231 (Breast) | 6.7 | [4] |

| Butein | Hydroxylated | MCF-7 (Breast) | 3.75 (Aromatase inhibition) | [5] |

| Licochalcone A | Prenylated, hydroxylated, methoxylated | HCT-15 (Colon) | 0.23 | [6] |

| Isoliquiritigenin | Hydroxylated | MDA-MB-231 (Breast) | 18.1 | [4] |

| Cardamonin | Hydroxylated, methoxylated | HepG2 (Liver) | 17.1 | [4] |

Table 2: Anti-inflammatory Activity of Natural Chalcones

| Compound | Substitution Pattern | Assay | IC50 (µM) | Reference |

| 2'-Hydroxy-3,4,5-trimethoxychalcone | Hydroxylated, methoxylated | NO Production (BV-2 cells) | 2.26 | [2] |

| 2'-Hydroxy-3,4,5,3',4'-pentamethoxychalcone | Hydroxylated, methoxylated | NO Production (BV-2 cells) | 1.10 | [2] |

| 2',5'-Dialkoxychalcone derivative (cpd 11) | Alkoxylated | NO Production (N9 cells) | 0.7 | [5] |

| Hydroxychalcone derivative (cpd 1) | Hydroxylated | β-glucuronidase release | 1.6 | [5] |

Table 3: Antimicrobial Activity of Natural Chalcones

| Compound | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |

| Isobavachalcone | Prenylated | Streptococcus mutans | 6.25 | [7] |

| Kanzonol C | Double prenylated | Streptococcus mutans | 6.25 | [7] |

| Glabrol | Double prenylated | Staphylococcus aureus (MRSA) | 9 | [8] |

| 4'-O-methylglabridin | Prenylated, methoxylated | Staphylococcus aureus (MRSA) | 10 | [8] |

| Isobavachalcone | Prenylated | S. aureus ATCC 29213 | 5 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of natural chalcones.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10][11][12][13]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the chalcone compounds in culture medium. Add the diluted compounds to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Activity: Griess Assay for Nitric Oxide Production

The Griess assay is used to quantify nitric oxide (NO) production by measuring its stable metabolite, nitrite, in cell culture supernatants.[14][15][16][17][18]

Principle: The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

-

Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and treat with the chalcone compounds for a predetermined time. Then, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.

-

Supernatant Collection: After incubation, collect the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix equal volumes of the collected supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).

-

Incubation: Incubate the plate in the dark at room temperature for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the nitrite concentration in the samples and calculate the percentage of NO inhibition by the chalcone compounds.

Signaling Pathway Analysis: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[19][20][21][22][23]

Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of NF-κB response elements. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring light emission.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Compound Treatment and Stimulation: After 24 hours, treat the cells with the chalcone compounds for a specified time, followed by stimulation with an NF-κB activator such as tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis: Wash the cells with PBS and add a passive lysis buffer to each well.

-

Luciferase Assay: Add the luciferase assay reagent to the cell lysates and measure the firefly luciferase activity (representing NF-κB activity) using a luminometer.

-

Normalization: Measure the Renilla luciferase activity for normalization of transfection efficiency.

-

Data Analysis: Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal. Determine the effect of the chalcone compounds on NF-κB activity.

Key Signaling Pathways and Experimental Workflows

Natural chalcones exert their biological effects by modulating various cellular signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate some of the key pathways and a general experimental workflow for chalcone evaluation.

Chalcone Biosynthesis Pathway

Natural chalcones are synthesized in plants via the phenylpropanoid pathway. Chalcone synthase (CHS) is the key enzyme that catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone, the precursor for a wide variety of flavonoids.[24][25][26][27][28]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammatory responses. Many chalcones exhibit anti-inflammatory activity by inhibiting this pathway.[1][29][30][31][32]

Keap1-Nrf2-ARE Signaling Pathway

The Keap1-Nrf2-ARE pathway is a major regulator of cellular defense against oxidative stress. Some chalcones can activate this pathway, leading to the expression of antioxidant enzymes.[33][34][35][36][37]

General Experimental Workflow for Chalcone Evaluation

The following diagram outlines a typical workflow for the isolation, characterization, and biological evaluation of natural chalcones.

Conclusion

The structural diversity of natural chalcones provides a rich foundation for the discovery of new therapeutic agents. Their wide range of biological activities, coupled with their relatively simple chemical structure, makes them an attractive scaffold for medicinal chemists. The data, protocols, and pathway diagrams presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of this fascinating class of compounds. Further investigation into the structure-activity relationships and mechanisms of action of natural chalcones will undoubtedly pave the way for the development of novel and effective drugs for a variety of diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydroxy Chalcones and Analogs with Chemopreventive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and anti-inflammatory effect of chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Unraveling the molecular drivers of antibacterial prenylated (iso)flavonoids and chalcones against Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Insights into the molecular properties underlying antibacterial activity of prenylated (iso)flavonoids against MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial activity of structurally diverse natural prenylated isobavachalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. broadpharm.com [broadpharm.com]

- 14. Protocol Griess Test [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. resources.rndsystems.com [resources.rndsystems.com]

- 18. nwlifescience.com [nwlifescience.com]

- 19. benchchem.com [benchchem.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. cdn.caymanchem.com [cdn.caymanchem.com]

- 22. NFκB-Luciferase Reporter Assay [bio-protocol.org]

- 23. bowdish.ca [bowdish.ca]

- 24. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 26. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 29. researchgate.net [researchgate.net]

- 30. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 31. NF-κB - Wikipedia [en.wikipedia.org]

- 32. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 33. researchgate.net [researchgate.net]

- 34. researchgate.net [researchgate.net]

- 35. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 36. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 37. researchgate.net [researchgate.net]

Chalcone Structure-Activity Relationship (SAR): A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Principles of Chalcone SAR for Researchers, Scientists, and Drug Development Professionals.

Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The versatility of the chalcone framework allows for extensive structural modifications, making it an attractive template for the development of novel therapeutic agents. Understanding the structure-activity relationship (SAR) of chalcones is paramount for designing potent and selective drug candidates. This guide provides a detailed overview of the SAR of chalcones, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity of Chalcones: SAR Insights

Chalcones exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization and angiogenesis.[1] The substitution pattern on both aromatic rings (Ring A and Ring B) of the chalcone scaffold plays a crucial role in determining their cytotoxic potency and selectivity.

Key SAR Findings for Anticancer Activity:

-

Ring A Modifications: The nature and position of substituents on Ring A significantly influence anticancer activity. Electron-donating groups, such as methoxy and hydroxyl groups, are often associated with enhanced potency.

-

Ring B Modifications: Substituents on Ring B are critical for modulating the anticancer effects. The presence of halogen atoms (e.g., chlorine, fluorine), nitro groups, and methoxy groups at specific positions can lead to a substantial increase in cytotoxicity against various cancer cell lines.[2] For instance, the presence of a 3,4,5-trimethoxyphenyl group on Ring B is often more favorable for antiproliferative activity than a 4-chlorophenyl group.[2]

-

Heterocyclic Analogues: Replacing one or both aromatic rings with heterocyclic rings (e.g., pyridine, furan, thiophene) has emerged as a promising strategy to enhance anticancer activity and overcome drug resistance.[3]

-

Lipophilicity: The overall lipophilicity of the chalcone molecule, often expressed as the logarithm of the partition coefficient (log P), plays a significant role in its anticancer activity.[4] A balanced lipophilicity is generally required for optimal cell membrane permeability and target engagement.

Quantitative Data: Anticancer Activity of Chalcone Derivatives

The following table summarizes the 50% inhibitory concentration (IC50) values of representative chalcone derivatives against various cancer cell lines.

| Compound | Ring A Substitution | Ring B Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| CM-M345 | 2'-Hydroxy | 3,4,5-Trimethoxy | HCT116 | 2.1 - 3.4 | [5] |

| Compound 16 | Thiochroman-4-one | 3,4,5-Trimethoxy | HCT116 | 0.69 | [2] |

| Chalcone-1,2,3-triazole derivative (54) | - | - | HepG2 | 0.9 | [1] |

| Chalcone oxime derivative (43a) | - | - | A549, Hela, MCF-7 | 2.1, 3.5, 3.6 | [6] |

| Quinazoline chalcone (80) | - | 3,4-Dimethoxy (on quinazoline) | ABCG2 inhibition | 0.19 | [7] |

Antimicrobial Activity of Chalcones: SAR Insights

Chalcones have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi. Their primary mechanism of antimicrobial action often involves the disruption of the microbial cell membrane.[8][9]

Key SAR Findings for Antimicrobial Activity:

-

Cationic Substituents: The introduction of cationic groups, such as aliphatic amino groups, into the chalcone scaffold results in potent antibacterial compounds.[8][9] The protonated amino groups under physiological conditions are thought to facilitate interaction with the negatively charged bacterial membrane.

-

Lipophilicity and Amphiphilicity: A balance between lipophilicity and hydrophilicity is crucial for antimicrobial activity. Amphiphilic chalcones with a lipophilic part and a cationic polar head group are particularly effective at disrupting microbial membranes.[10]

-

Halogen and Hydroxyl Groups: The presence of halogen atoms and hydroxyl groups on the aromatic rings can enhance antimicrobial potency.[11] These groups can influence the electronic properties and hydrogen bonding potential of the molecule.

-

Heterocyclic Modifications: The incorporation of heterocyclic moieties can broaden the antimicrobial spectrum and improve activity against resistant strains.[12]

Quantitative Data: Antimicrobial Activity of Chalcone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected chalcone derivatives against various microbial strains.

| Compound | Key Structural Features | Microbial Strain | MIC (µg/mL) | Reference |